1,8-Dimethylchrysene

Description

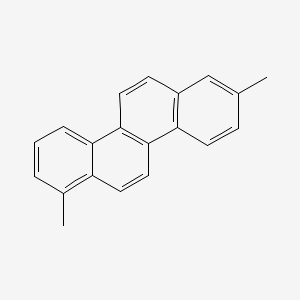

Structure

3D Structure

Properties

IUPAC Name |

1,8-dimethylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-6-8-17-15(12-13)7-9-20-18-5-3-4-14(2)16(18)10-11-19(17)20/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWJQUJZSZEJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC(=C4C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 1,8 Dimethylchrysene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For 1,8-dimethylchrysene, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the chrysene (B1668918) core. The chemical shifts (δ) of the aromatic protons are influenced by their position on the fused ring system, with protons in more deshielded environments appearing at higher chemical shifts. The integration of these signals would confirm the presence of 14 aromatic protons and 6 methyl protons. Furthermore, the spin-spin coupling patterns (splitting) between adjacent protons would reveal their connectivity, helping to confirm the substitution pattern.

Despite a thorough review of scientific literature, specific experimental ¹H NMR data for this compound has not been reported in available peer-reviewed publications.

Table 1: Hypothetical ¹H NMR Data for this compound (No experimental data available in reviewed literature)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Aromatic-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Skeletal Confirmation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments, providing a definitive map of the molecule's carbon skeleton. In this compound, with a molecular formula of C₂₀H₁₆, the spectrum would be expected to show 20 distinct signals if the molecule is asymmetric, or fewer if there is molecular symmetry. The signals for the methyl carbons would appear at a high field (low δ value), while the aromatic carbons would resonate at a lower field. The chemical shifts of the quaternary carbons (those without attached protons) would also be distinguishable.

Specific, experimentally determined ¹³C NMR spectral data for this compound is not present in the available scientific literature.

Table 2: Hypothetical ¹³C NMR Data for this compound (No experimental data available in reviewed literature)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Aromatic-C |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules. The resulting spectra are unique to a specific compound, serving as a molecular "fingerprint" that can be used for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching in the aromatic rings (typically above 3000 cm⁻¹) and in the methyl groups (typically below 3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1400-1650 cm⁻¹ region, while C-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹), providing structural confirmation.

A review of published scientific studies indicates that no experimental FTIR spectrum for this compound is currently available.

Table 3: Expected FTIR Absorption Bands for this compound (No experimental data available in reviewed literature)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Methyl (CH₃) |

| 1400 - 1650 | C=C Stretch | Aromatic |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrational modes that are strong in Raman are often weak in FTIR, and vice-versa. For nonpolar bonds, such as the C=C bonds in the aromatic system of chrysene, Raman spectroscopy provides particularly strong and sharp signals. Therefore, the Raman spectrum of this compound would be dominated by the vibrations of the carbon skeleton, making it a powerful tool for fingerprinting this PAH. q-chem.com

Detailed research findings reporting the experimental Raman spectrum of this compound could not be located in the surveyed scientific databases.

Table 4: Expected Raman Shifts for this compound (No experimental data available in reviewed literature)

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| Data not available | Aromatic Ring Breathing | Chrysene Skeleton |

| Data not available | C=C Stretch | Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For conjugated π-systems like PAHs, absorption of UV radiation promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. chemicalbook.com The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure. The chrysene core has a distinctive UV-Vis absorption profile, and the addition of methyl groups can cause subtle shifts (bathochromic or hypsochromic) in the absorption maxima (λ_max) due to their electronic effects. nih.govlibretexts.org

While UV-Vis spectra for the parent chrysene molecule and other derivatives are well-documented, specific experimental absorption maxima for this compound are not reported in the available literature.

Table 5: Expected UV-Vis Absorption Data for this compound (No experimental data available in reviewed literature)

| Absorption Maximum (λ_max, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|

| Data not available | Data not available | π → π* |

| Data not available | Data not available | π → π* |

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is a cornerstone technique for the analysis of this compound, offering high sensitivity and specificity for its detection and identification. Various MS-based methods are employed to characterize this compound, often in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. gla.ac.ukmdpi.com In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M+) and characteristic fragment ions. For this compound (C₂₀H₁₆), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern, which results from the cleavage of the molecule upon ionization, provides further structural information that aids in its definitive identification. gla.ac.uk GC-MS has been instrumental in identifying dimethylchrysene (B14653177) isomers in various environmental and biological samples. epa.govplos.org

Table 1: GC-MS Parameters for Analysis of Related Compounds This table is illustrative and based on typical parameters for PAH analysis.

| Parameter | Value |

|---|---|

| Column Type | Capillary |

| Stationary Phase | HP-5MS or similar |

| Injector Temperature | 250-300 °C |

| Oven Program | Temperature ramp (e.g., 60°C to 280°C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is an essential tool for analyzing less volatile or thermally labile compounds, including metabolites of this compound. wikipedia.orgnih.gov LC separates components in a liquid mobile phase, which is then introduced into the mass spectrometer. wikipedia.org This technique is highly versatile and can be coupled with various ionization sources. wikipedia.org

LC-MS/MS provides enhanced selectivity and sensitivity by performing two stages of mass analysis. nih.gov The first stage selects the molecular ion of the target analyte (e.g., this compound or its derivatives), which is then fragmented. The second stage analyzes these fragments, creating a highly specific fragmentation pattern that can be used for quantification and confirmation. nih.gov This method is particularly valuable for detecting and quantifying trace levels of this compound and its metabolites in complex biological and environmental samples. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. researchgate.net Instead of providing a nominal mass, HRMS can measure the mass of this compound with very high precision (typically to four or more decimal places). researchgate.netiyte.edu.tr This high accuracy enables the differentiation of compounds with the same nominal mass but different elemental formulas.

For this compound (C₂₀H₁₆), HRMS can confirm its elemental composition by matching the measured accurate mass to the calculated theoretical mass. This capability is crucial for distinguishing it from other isomeric or isobaric compounds, thus providing a high degree of confidence in its identification. iyte.edu.tr

Table 2: Theoretical Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₆ |

| Monoisotopic Mass | 256.1252 u |

| Average Mass | 256.3412 u |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ucf.edumdpi.com This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. ucf.edu The angles and intensities of the diffracted X-ray beams are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. For this compound (C₂₀H₁₆), elemental analysis would be performed to experimentally determine the percentage of carbon and hydrogen.

The experimentally determined percentages are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized or isolated this compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage by Mass |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 20 | 240.22 | 93.71% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 6.29% |

| Total | 256.348 | 100.00% |

Theoretical and Computational Chemistry Studies on 1,8 Dimethylchrysene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of molecules. nrel.govresearchgate.net These calculations provide a theoretical framework to predict various molecular properties.

Density Functional Theory (DFT) Investigations of Electronic Structure

DFT is a computational method used to investigate the electronic structure of many-body systems. nrel.govresearchgate.netmdpi.comrsc.org It is a widely used tool for predicting the properties of molecules and materials. rsdjournal.orgaps.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals is a key parameter. wuxibiology.com For chrysene (B1668918) derivatives, the introduction of substituents can influence the HOMO and LUMO energy levels. rsc.org For instance, electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups can lower both the HOMO and LUMO levels. rsc.org

The reactivity of a molecule can often be gauged by the energy gap between its HOMO and LUMO. wuxibiology.com A smaller energy gap generally suggests higher reactivity. wuxibiology.com

Table 1: Frontier Molecular Orbital Energies

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) |

| Chrysene Derivative 1 | Data not available | Data not available |

| Chrysene Derivative 4 | Higher than Derivative 1 | Lower than Derivative 1 |

| Chrysene Derivative 5 | Higher than Derivative 1 | Higher than Derivative 1 |

| Chrysene Derivative 6 | Higher than Derivative 1 & 5 | Higher than Derivative 1 & 5 |

| Chrysene Derivative 7 | Lower than parent chrysene | Lower than parent chrysene |

| Chrysene Derivative 8 | Higher than Derivative 4 | Higher than Derivative 4 |

| Chrysene Derivative 9 | Higher than Derivative 8 | Higher than Derivative 8 |

| Chrysene Derivative 10 | Higher than Derivative 7 | Lower than Derivative 6 |

Note: This table is illustrative and based on qualitative descriptions from available literature. rsc.org Exact energy values for 1,8-dimethylchrysene require specific computational studies.

The band gap, which is the energy difference between the HOMO and LUMO, is influenced by the extent of π-conjugation in a molecule. arxiv.orgmetu.edu.tr In polycyclic aromatic hydrocarbons, extending the conjugated system, for instance by adding aromatic rings, generally leads to a smaller band gap. ucm.es This reduction in the band gap is because the π electrons are more delocalized over a larger area, which raises the HOMO energy level and lowers the LUMO energy level. researchgate.net

For chrysene derivatives, increasing conjugation can lead to a reduced band gap. rsc.orgmetu.edu.tr The introduction of substituents at various positions on the chrysene core can tune these electronic properties. rsc.org

Table 2: Band Gap Data for Selected Molecules

| Molecule/System | Band Gap (eV) |

| PCBT Polymer | 1.81 metu.edu.tr |

| PCTBTC Polymer | 1.44 metu.edu.tr |

| Para-conjugated polymer | 2.836 arxiv.org |

| Ortho-conjugated polymer | 3.188 arxiv.org |

| Meta-conjugated polymer | 3.933 arxiv.org |

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption Maxima)

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the UV-Vis absorption spectra of molecules. cecam.orgchemrxiv.org These predictions can help in understanding the electronic transitions occurring within the molecule. libretexts.orgmdpi.com The calculated absorption maxima (λmax) can be compared with experimental data to validate the computational model. rsc.org For some chrysene derivatives, it has been observed that predicted λmax values, which often arise from transitions other than just HOMO to LUMO, can be in good agreement with experimental results. rsc.org The introduction of substituents on the chrysene core can cause a bathochromic (red) shift in the absorption spectrum. rsc.org

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govfrontiersin.org This technique allows for the exploration of conformational preferences and the effects of steric hindrance. nih.govmdpi.com

Torsion Angle Analysis and Orbital Overlap

Analysis of the bay region of the chrysene core in some derivatives reveals significant torsion. For instance, in a C2/C8-substituted chrysene derivative, an average torsion of 23.1° is observed across the bay region. rsc.org This deviation from planarity is a common feature in sterically hindered PAHs.

The orientation of substituents, dictated by torsion angles, directly influences the extent of orbital overlap between the substituent and the chrysene core. pearson.comlibretexts.orglibretexts.org Effective orbital overlap is essential for conjugation and delocalization of π-electrons, which in turn affects the electronic and optical properties of the molecule. rsc.orgnih.gov

A comparative study of C2/C8- and C4/C10-substituted chrysenes highlights the importance of the substitution pattern on orbital overlap. The smaller torsion angle observed in C2/C8-substituted derivatives (e.g., 34°) compared to C4/C10-substituted ones (e.g., 58°) leads to a more efficient orbital overlap between the aryl substituents and the chrysene core. rsc.org This enhanced overlap results in a more pronounced bathochromic (red) shift in the UV-vis absorption spectra, indicating a smaller HOMO-LUMO gap. rsc.org

The interplay between torsion angles and orbital overlap is a key factor in tuning the electronic properties of chrysene derivatives for potential applications in materials science.

Table 1: Torsion Angle and Spectral Shift in Substituted Chrysenes

| Substitution Pattern | Torsion Angle (Substituent-Core) | Effect on Orbital Overlap | Spectral Shift (λmax) |

| C2/C8 | Smaller (e.g., 34°) | More Efficient | Pronounced Bathochromic Shift |

| C4/C10 | Larger (e.g., 58°) | Less Efficient | Meager Bathochromic Shift |

This table is generated based on comparative data presented for different substitution patterns on the chrysene core. rsc.org

Reaction Mechanism Predictions and Energetics

Computational chemistry provides powerful tools for predicting the mechanisms and energetics of chemical reactions involving complex molecules like this compound. researchgate.netxmu.edu.cnimist.ma By modeling the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. smu.edursc.org

While specific reaction mechanism studies for this compound are not extensively detailed in the provided search results, the general principles of computational reaction prediction are well-established. nih.govresearchgate.net These methods can be applied to understand various transformations, such as oxidation, reduction, or addition reactions that this compound might undergo. The energetics of these reactions, including activation energies and reaction enthalpies, can be calculated to predict the feasibility and rate of a given transformation. chemrxiv.org

For example, in the context of PAH metabolism, computational methods can predict the sites most susceptible to electrophilic attack, which is often the initial step in their metabolic activation to carcinogenic species. These predictions are based on calculated properties such as local ionization potential and the energies of formation for various intermediates.

The study of reaction energetics also extends to understanding the stability of different isomers and conformers of this compound and its reaction products. By comparing the calculated energies of various structures, the most likely products of a reaction can be identified.

Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Properties (e.g., reactivity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties and activities of chemicals based on their molecular structure. ecetoc.orgmdpi.com While often used for biological endpoints, QSAR/QSPR can also be applied to predict non-biological properties such as chemical reactivity, solubility, and other physicochemical characteristics. nih.govresearchgate.net

For a compound like this compound, QSAR models can be developed to predict its reactivity towards certain chemical transformations. europa.eu These models typically use a set of calculated molecular descriptors that encode structural and electronic features of the molecule. Descriptors can include:

Topological indices: Describing the connectivity of atoms.

Quantum chemical descriptors: Such as HOMO/LUMO energies, electrophilicity index, and atomic charges. nih.gov

Steric descriptors: Quantifying the size and shape of the molecule.

A QSAR model for reactivity would be built by correlating these descriptors with experimentally determined reaction rates or yields for a series of related compounds. chemrxiv.org Once a statistically robust model is developed, it can be used to predict the reactivity of new or untested compounds like this compound. europa.eu

For instance, a QSAR model could predict the susceptibility of different positions on the this compound aromatic system to electrophilic or nucleophilic attack. This information is valuable for designing synthetic routes or understanding the molecule's environmental fate and degradation pathways. ecetoc.org The reliability of a QSAR model is highly dependent on the quality and diversity of the training data and the appropriateness of the chosen descriptors. researchgate.net

Table 2: Examples of Descriptors Used in QSAR for Reactivity

| Descriptor Type | Example | Information Encoded |

| Quantum Chemical | HOMO Energy | Electron-donating ability (nucleophilicity) |

| Quantum Chemical | LUMO Energy | Electron-accepting ability (electrophilicity) |

| Quantum Chemical | Electrophilicity Index (ω) | Global electrophilic nature of the molecule |

| Electronic | Mulliken Atomic Charges | Local charge distribution, identifying potential reactive sites |

| Steric | Molar Volume | Molecular size and accessibility of reactive sites |

This table provides examples of descriptor types commonly used in QSAR studies to predict chemical reactivity. nih.gov

Reactivity and Derivatization of 1,8 Dimethylchrysene

Functionalization at Peripheral and Core Positions of the Chrysene (B1668918) Scaffold

Functionalization of the chrysene core allows for the synthesis of a wide array of derivatives with tailored electronic and physical properties. The positions of substitution are dictated by a combination of the inherent reactivity of the chrysene ring system and the directing effects of existing substituents.

Achieving regioselectivity in the functionalization of substituted chrysenes is a key challenge in their chemical synthesis. The strategy employed often depends on the nature of the desired functional group and the directing influence of substituents already present on the aromatic core.

In electrophilic aromatic substitution, an existing substituent on an aromatic ring can influence the position of subsequent substitutions. wikipedia.org Methyl groups are classified as electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack. wikipedia.orglibretexts.org They typically direct incoming electrophiles to the ortho and para positions relative to themselves due to the stabilizing effect of the alkyl group on the cationic intermediate (arenium ion) formed during the reaction. libretexts.orgsavemyexams.comchemguide.co.uk For 1,8-dimethylchrysene, the methyl groups would be expected to activate the ring system and direct incoming electrophiles to positions ortho and para to the methyl groups.

However, for complex polycyclic aromatic hydrocarbons (PAHs) like chrysene, predicting the exact site of substitution can be complicated. Therefore, more advanced strategies often rely on installing strongly directing groups to achieve high regioselectivity. For instance, halogen substituents can serve as effective directing groups, primarily through steric hindrance. In a notable example concerning the chrysene scaffold, the presence of chloro groups at the 4- and 10-positions was shown to effectively block the most electronically favored positions, thereby directing iridium-catalyzed borylation exclusively to the 2- and 8-positions. rsc.org This demonstrates a powerful strategy where steric effects overcome electronic preferences to yield a single regioisomer. rsc.orgsnnu.edu.cn Silyl groups have also been employed for directed peri-borylation on various PAHs, including chrysene. nih.gov

Halogenation and borylation are fundamental transformations that introduce versatile functional groups onto the chrysene scaffold, which can then be used in subsequent cross-coupling reactions to build more complex molecules.

Halogenation: Halogenated chrysenes are important synthetic intermediates. sigmaaldrich.com A concise two-step method for synthesizing halogenated chrysene derivatives has been reported, involving a Friedel-Crafts-type cyclization of a 1,1-difluoro-1-alkene bearing halogenated phenyl groups. lookchem.com This method has been used to produce various halogenated dimethylchrysenes, such as 3,9-dibromo-6,12-dimethylchrysene. lookchem.com

Borylation: Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes. snnu.edu.cn When applied to unsubstituted chrysene, the reaction yields a mixture of isomeric diborylated products (2,8-, 2,9-, and 5,9-isomers), requiring complex purification. rsc.orgsnnu.edu.cn However, as previously mentioned, a strategy of "orthogonal functionalization" using a pre-functionalized substrate like 4,10-dichlorochrysene allows for highly regioselective borylation. The bulky chlorine atoms direct the borylation catalyst to the sterically accessible C2 and C8 positions, affording the 2,8-diborylated product as a single regioisomer in good yield. rsc.org This methodology was extended to the synthesis of 4,10-dichloro-2,8-dimethylchrysene, showcasing a route to precisely substituted chrysene derivatives. rsc.org These borylated chrysenes are valuable precursors for creating tetrasubstituted "A2B2"-type chrysenes through subsequent chemoselective cross-coupling reactions, such as the Suzuki reaction. rsc.org

| Starting Material | Reagents & Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|

| Unsubstituted Chrysene | [Ir(cod)OMe]2/dtbpy, B2pin2 | Mixture of 2,8-, 2,9-, and 5,9-diborylated chrysenes | Borylation is non-selective on the unsubstituted core. | rsc.orgsnnu.edu.cn |

| 4,10-Dichlorochrysene | [Ir(cod)OMe]2/dtbpy, B2pin2 | 4,10-Dichloro-2,8-diborylchrysene | Halogen substituents provide high regioselectivity via steric direction. | rsc.org |

| bis-Trichloroacetate precursor | Two-directional BHQ benzannulation | 4,10-Dichloro-2,8-dimethylchrysene | Demonstrates synthesis of a dialkyl-dihalochrysene. | rsc.org |

| Halostyrene derivative | Friedel-Crafts type cyclization with magic acid | 3,9-Dibromo-6,12-dimethylchrysene | Provides a route to halogenated dimethylchrysenes. | lookchem.com |

Synthesis and Chemical Properties of Alkylated Chrysene Derivatives

The introduction of alkyl groups and further functionalization leads to a diverse range of chrysene derivatives. The synthesis of these compounds is crucial for studying their properties and potential applications.

Dihydroxylated and epoxidized derivatives of PAHs, including chrysenes, are of significant interest as they are often the metabolic products formed in biological systems. ontosight.ai The metabolic activation of chrysenes typically involves cytochrome P450 enzymes, which catalyze the formation of arene oxides (epoxides). ontosight.ai These epoxides can be hydrolyzed by epoxide hydrolase to form trans-dihydrodiols, which can then be further epoxidized by P450 to yield highly reactive diol epoxides. nih.gov These diol epoxides are often the ultimate carcinogenic forms of PAHs, as they can form covalent adducts with DNA. ontosight.ai

The chemical synthesis of these derivatives in the laboratory is essential for toxicological studies and as standards for metabolic research. The general synthetic approach mirrors the metabolic pathway. It often starts with the parent hydrocarbon, which is converted to a dihydrodiol, followed by epoxidation.

A common route for synthesizing diol epoxides of methylated chrysenes involves:

Oxidation: The parent PAH is oxidized to form a K-region or non-K-region dihydrodiol. For example, 2-hydroxy-5-methylchrysene can be oxidized to 5-methylchrysene-1,2-dione. psu.edu

Reduction: The resulting dione (B5365651) is reduced to the corresponding cis- or trans-dihydrodiol.

Epoxidation: The dihydrodiol is then treated with an epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to form the final diol epoxide. psu.edu This step often produces a mixture of syn- and anti-diastereomers, which can be separated chromatographically.

Characterization of these derivatives relies heavily on spectroscopic methods. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) are used to determine the structure and stereochemistry of the diol and epoxide moieties, while Mass Spectrometry (MS) confirms the molecular weight. psu.edu

| Step | Transformation | Typical Reagents | Reference Example |

|---|---|---|---|

| 1 | PAH → Dihydrodiol | OsO4 (for cis-diols); or multi-step synthesis via oxidation/reduction | Synthesis of chrysene and 5-methylchrysene (B135471) metabolites acs.org |

| 2 | Dihydrodiol → Diol Epoxide | m-Chloroperbenzoic acid (m-CPBA) | Synthesis of anti-5-EtC-1,2-diol-3,4-epoxide psu.edu |

Beyond diols and epoxides, a variety of other chemically modified chrysene analogues have been synthesized to explore structure-activity relationships and develop materials with novel properties. Several dimethylchrysene (B14653177) isomers have been synthesized, including 1,5-, 5,6-, 5,7-, and 5,12-dimethylchrysene (B79122), to study the effect of the methyl group position on tumorigenicity. nih.gov Photochemical ring closure reactions are one established method for accessing such derivatives. nih.gov

More recently, cascade reactions have provided efficient, one-pot syntheses of multisubstituted chrysenes. For example, a Brønsted acid-promoted cross-coupling of ortho-alkynylacetophenones with ortho-alkynylbenzaldehydes affords various chrysene derivatives under mild conditions. acs.org This method is tolerant of both electron-withdrawing (e.g., F, Cl) and electron-donating (e.g., Me) groups on the precursors, allowing access to a range of functionalized chrysenes. acs.org Other transformations include the reaction of a chrysene-based diol with methanolic hydrogen chloride to yield chlorinated methylchrysene derivatives, such as 12-chloro-5,6-dimethylchrysene. rsc.org

Investigation of Reaction Mechanisms for this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and for explaining its biological activity.

The primary mechanism for many transformations, such as halogenation, nitration, and Friedel-Crafts reactions, is electrophilic aromatic substitution . For this compound, the reaction would proceed via the formation of a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). The electron-donating methyl groups at the 1- and 8-positions stabilize the positive charge in the intermediate, particularly when the attack occurs at ortho or para positions, thus increasing the reaction rate compared to unsubstituted chrysene. libretexts.org

A critical transformation for PAHs is metabolic activation . The widely accepted mechanism involves a series of enzymatic reactions. ontosight.ai

Epoxidation: Cytochrome P450 monooxygenases catalyze the initial epoxidation of one of the double bonds in the aromatic system to form an arene oxide.

Hydration: Epoxide hydrolase adds water to the arene oxide to produce a trans-dihydrodiol.

Second Epoxidation: A second epoxidation event, again catalyzed by P450 enzymes, on the same ring forms a diol epoxide.

This diol epoxide is a highly reactive electrophile. The strained epoxide ring can be opened by nucleophiles, including the nitrogen atoms in DNA bases (e.g., guanine (B1146940) and adenine), leading to the formation of stable DNA adducts. This process is considered a key initiating step in chemical carcinogenesis. ontosight.ai The specific shape and stereochemistry of the diol epoxide, influenced by the position of the methyl groups, can affect the balance between metabolic activation and detoxification pathways. nih.gov

Mechanistic studies have also shed light on synthetic reactions. The Brønsted acid-promoted synthesis of the chrysene ring is proposed to proceed through an isochromenylium (B1241065) intermediate . acs.org This intermediate undergoes a [4+2] cycloaddition with an alkyne, followed by rearrangement and dehydration to construct the final four-ring chrysene skeleton. acs.org

Applications of 1,8 Dimethylchrysene in Advanced Materials Science

Role of PAHs in Organic Electronics and Optoelectronic Materials

Polycyclic aromatic hydrocarbons are foundational materials in the realm of organic electronics and optoelectronics. nasa.govwiley-vch.de Their extended π-conjugated systems give rise to unique optical and electrical properties, making them suitable for a range of applications. nasa.govfluxim.com These properties, such as tunable energy levels, redox activity, and the capacity for self-assembly, are highly desirable for creating lightweight, flexible, and cost-effective electronic devices. wiley-vch.demdpi.com The performance of these materials is intrinsically linked to their molecular structure, which influences charge transport and photophysical behavior. wiley-vch.de

Organic semiconductors are a class of materials that combine the processing advantages of plastics with the electronic properties of semiconductors. wiley-vch.de PAHs are a prominent type of organic semiconductor due to their conjugated structures and strong intermolecular interactions, which facilitate charge transport. nasa.gov The conductivity of organic semiconductors typically falls between that of insulators and metals. mdpi.com While many organic semiconductors have been developed, the search for new molecular structures with enhanced performance continues. sigmaaldrich.comresearchgate.net

The potential for a PAH like 1,8-dimethylchrysene to function as an organic semiconductor is based on its inherent π-conjugated chrysene (B1668918) core. The arrangement of molecules in the solid state is critical for device performance, with ordered crystalline structures often leading to higher charge carrier mobility. wiley-vch.deaps.org The addition of methyl groups, as in this compound, can influence molecular packing and solubility, which are key parameters in the fabrication of semiconductor thin films.

Table 1: Comparison of General Properties of Conductor Types

| Material Type | Typical Conductivity (S/cm) | Key Characteristics |

|---|---|---|

| Metals (e.g., Copper) | 10² - 10⁸ | High density of free electrons. |

| Organic Semiconductors | 10⁻¹⁴ - 10² | Conductivity based on π-electron systems; tunable properties. mdpi.com |

The unique optoelectronic properties of PAHs make them promising candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). acs.orgresearchgate.net In OLEDs, organic materials emit light when an electric current is applied, while in OSCs, they absorb light to generate electricity. researchgate.netmdpi.com The efficiency of these devices is highly dependent on the electronic properties of the materials used, including their energy levels and charge transport capabilities. nih.govfluxim.com

The theoretical application of this compound in these devices stems from its foundational PAH structure. For OLEDs, a material's suitability depends on its ability to transport charges (electrons and holes) and to emit light efficiently upon their recombination. msesupplies.com For OSCs, a material must absorb light effectively across the solar spectrum and facilitate the separation of excitons (electron-hole pairs) into free charges. mdpi.comresearchgate.net The process of generating photocurrent in an OSC involves several key steps:

Light absorption and exciton (B1674681) generation. mdpi.com

Exciton diffusion to a donor-acceptor interface. mdpi.com

Exciton dissociation into free charges. mdpi.com

Charge transport to the respective electrodes. mdpi.com

Charge collection at the electrodes. mdpi.com

The specific electronic characteristics of this compound, such as its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, would need to be experimentally determined to assess its precise potential as a donor or acceptor material in these devices.

Use in Functional Thin Films and Nanostructured Materials (Precursor Chemistry)

Functional thin films and nanostructured materials are critical components in modern electronics, sensors, and coatings. nanotechnology.blogeuropean-mrs.com The synthesis of these materials often relies on precursor chemistry, where specific molecules are used as building blocks in deposition processes like chemical vapor deposition (CVD) or solution-based methods like sol-gel processing. nasa.govmdpi.comnih.gov The choice of precursor is crucial as it dictates the properties of the resulting film or nanostructure. researchgate.netrsc.org

PAHs can serve as precursors for creating structured organic films. The ability to deposit uniform, high-quality thin films is essential for device fabrication. nih.gov Techniques such as vacuum deposition or solution shearing can be used to create thin films of small-molecule organic semiconductors. european-mrs.com The properties of these films are highly dependent on the deposition conditions and the molecular structure of the precursor. european-mrs.com

In the context of this compound, its volatility and thermal stability would be key factors in its suitability as a precursor for vapor deposition techniques. For solution-based processing, its solubility in appropriate organic solvents would be paramount. The use of single-source precursors, which contain all the necessary elements for the final material, can simplify the manufacturing process and improve stoichiometric control in the deposited films. nasa.govnih.gov The development of nanostructured materials, which have at least one dimension between 1 and 100 nanometers, from such precursors could unlock novel properties not seen in bulk materials. nanotechnology.blogmdpi.com

Development of Novel Carbon-Based Materials

Carbon-based materials, from traditional activated carbons to advanced nanostructures like graphene and carbon nanotubes, are the subject of intense research due to their diverse and useful properties. researchgate.netresearchgate.net These properties include high stability, controllable porosity, and excellent electrical conductivity, making them suitable for applications in catalysis, energy storage, and electronics. researchgate.net

PAHs are valuable precursors in the synthesis of certain carbon materials. For instance, flash vacuum pyrolysis of specific PAH precursors has been explored as a method for the rational chemical synthesis of fullerenes. The structure of the precursor molecule can direct the formation of the resulting carbon nanostructure. The development of novel carbon materials often involves pyrolysis or thermal annealing of a carbon-rich source. researchgate.net

The potential use of this compound in this area would be as a molecular building block for larger, well-defined carbonaceous structures. Its defined polycyclic aromatic core could, under appropriate reaction conditions, be used to synthesize larger graphene-like fragments or other novel carbon allotropes. The synthesis of such materials from molecular precursors allows for a "bottom-up" approach, which can provide greater control over the final structure and properties compared to "top-down" methods that break down bulk carbon sources.

Environmental Occurrence and Analytical Detection of 1,8 Dimethylchrysene

Presence of Alkylated Chrysenes in Environmental Matrices (Sources and Distribution)

Alkylated chrysenes, including 1,8-dimethylchrysene, are a subset of polycyclic aromatic hydrocarbons (PAHs) found in the environment. Their presence is linked to both natural and human-caused sources. Petrogenic sources, such as crude oil and unburned coal, are significant contributors of alkylated PAHs. nih.gov In contrast, pyrogenic sources, which involve high-temperature combustion of organic materials like fossil fuels and biomass, tend to produce higher proportions of the parent, unsubstituted PAHs. chemistry-matters.comnih.gov

The distribution of this compound and other alkylated chrysenes is widespread across various environmental compartments. Due to their chemical properties, such as low water solubility and low vapor pressure, they tend to adsorb to particulate matter in the air and accumulate in soils and sediments. pjoes.comresearchgate.net Investigations of contaminated sites have shown that alkylated PAHs can be more abundant and persist longer in the environment than their parent compounds. eurofinsus.comacs.org This persistence is a key factor in their long-term presence in environmental matrices.

Parent PAHs are organic compounds composed of two or more fused aromatic rings, containing only carbon and hydrogen atoms. chemistry-matters.com Alkylated PAHs are derivatives of these parent structures, featuring one or more alkyl groups (such as methyl or ethyl groups) attached to the aromatic rings. chemistry-matters.com

The fundamental distinction between these two groups lies in their primary sources and formation processes.

Petrogenic Sources: Crude oils and their refined products are naturally rich in alkylated PAHs. eurofinsus.com These compounds are formed over geological timescales through the thermal maturation of organic matter, a process that favors the creation of alkylated structures. chemistry-matters.com

Pyrogenic Sources: High-temperature combustion processes, such as those in vehicle engines or industrial furnaces, break down organic matter into radical intermediates. These intermediates then recombine to form stable, unsubstituted parent PAHs. chemistry-matters.com While some alkylated PAHs can be formed, the parent compounds are typically dominant in these emissions. nih.gov

This difference in formation leads to distinct environmental signatures. The relative abundance of alkylated PAHs compared to their parent compounds can serve as a key indicator to differentiate between contamination from petroleum sources (petrogenic) and combustion sources (pyrogenic). nih.govbohrium.com Furthermore, alkylated PAHs often exhibit increased resistance to degradation in the environment compared to their parent compounds, contributing to their persistence. chemistry-matters.com

To identify the origins of PAH contamination, environmental scientists utilize molecular diagnostic ratios, which compare the concentrations of specific PAH compounds, including parent and alkylated forms. nih.govbohrium.com These ratios act as fingerprints to distinguish between petrogenic and pyrogenic sources. nih.gov

The underlying principle is that different sources have characteristic and predictable PAH compositions. For instance, the ratio of low molecular weight PAHs to high molecular weight PAHs can differentiate between petroleum and combustion sources, with a value greater than 1 suggesting a petrogenic origin and a value less than 1 indicating a pyrogenic origin. nih.gov

When focusing on alkylated chrysenes, specific ratios involving these compounds can provide more detailed source information. The relative abundance of different alkylated homologues within the chrysene (B1668918) series can help pinpoint specific types of crude oil or coal. nih.gov By comparing the ratios found in an environmental sample to the known profiles of various emission sources, researchers can apportion the contribution of each source to the total PAH contamination. nih.gov However, it is important to consider that environmental weathering processes can alter these ratios over time, which must be factored into the analysis. nih.gov

| Diagnostic Ratio Category | Example Ratio | Interpretation |

| Petrogenic vs. Pyrogenic | Low MW PAHs / High MW PAHs | > 1 suggests petrogenic sources; < 1 suggests pyrogenic sources. nih.gov |

| Combustion Sources | Fluoranthene / (Fluoranthene + Pyrene) | Differentiates between petroleum, petroleum combustion, and other combustion sources. nih.gov |

| Petrogenic vs. Combustion | Anthracene / (Anthracene + Phenanthrene) | < 0.1 indicates petrogenic sources; > 0.1 suggests combustion sources. nih.gov |

| Alkylated vs. Parent | Methylphenanthrenes / Phenanthrene (B1679779) | Can indicate the maturity and source of crude oil. |

| Isomer Ratios | Benzo[a]anthracene / (Benzo[a]anthracene + Chrysene) | Provides insight into petrogenic versus combustion sources, with ranges for mixed origins. nih.gov |

Advanced Analytical Methods for Detection and Quantification

The accurate detection and quantification of this compound in complex environmental samples require sophisticated analytical techniques. These methods are designed to isolate the target compound from a complex matrix and measure its concentration with high sensitivity and selectivity.

The initial step in analyzing this compound in environmental matrices like soil or sediment is its extraction from the sample. The goal is to efficiently transfer the PAHs into a solvent for subsequent analysis. researchgate.net

Several extraction techniques are commonly employed:

Soxhlet Extraction: A classic and widely used method that provides high extraction efficiency, though it can be time-consuming and requires large volumes of organic solvents. researchgate.netresearchgate.net

Ultrasonic Extraction (Sonication): Uses high-frequency sound waves to agitate the sample in a solvent, offering a faster and simpler alternative to Soxhlet extraction. researchgate.netepa.gov

Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process while using less solvent. researchgate.net

Solid-Phase Extraction (SPE): Often used for sample cleanup after initial extraction, SPE can selectively isolate PAHs from interfering compounds, leading to a cleaner extract for analysis. nih.govcedre.fr

After extraction, the solvent is typically concentrated to increase the analyte concentration to levels suitable for detection. epa.gov

| Extraction Technique | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solid-liquid extraction with a solvent. researchgate.net | High efficiency, well-established. researchgate.net | Time-consuming, large solvent consumption. researchgate.net |

| Ultrasonic Extraction | Use of high-frequency sound waves for agitation. researchgate.net | Fast, simple, safe. researchgate.net | Efficiency can be matrix-dependent. |

| Accelerated Solvent Extraction (ASE) | Elevated temperature and pressure to enhance extraction. researchgate.net | Fast, reduced solvent use, automated. | High initial instrument cost. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase. nih.gov | Selective, good for cleanup, reduces interferences. cedre.fr | Can be prone to clogging with complex samples. nih.gov |

Chromatography is essential for separating this compound from other PAHs and interfering compounds in the sample extract. The separation of structurally similar isomers, such as different dimethylchrysene (B14653177) isomers, is a significant analytical challenge. rsc.orgshimadzu.com

Gas Chromatography (GC): This is the most common technique for PAH analysis. The sample extract is vaporized and passed through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase. cdc.govnih.gov High-resolution capillary columns are necessary to separate the numerous PAH isomers present in environmental samples. nih.govcdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly for high molecular weight PAHs that are less volatile. nih.gov It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. uci.edu Reversed-phase HPLC with a C18 column is frequently used for PAH analysis. nih.govaxcendcorp.com

For extremely complex samples, two-dimensional gas chromatography (GCxGC) can be employed. This technique provides enhanced separation by using two different columns, which significantly increases the ability to resolve co-eluting isomers. rsc.org

Following chromatographic separation, mass spectrometry (MS) is the definitive technique for identifying and quantifying this compound. nih.gov

Identification: The mass spectrometer ionizes the molecules eluting from the chromatography column and separates the resulting ions based on their mass-to-charge ratio (m/z). asdlib.org The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for confident identification of the compound. cdc.gov

Quantification: For precise quantification, GC-MS is often operated in selected ion monitoring (SIM) mode. nih.gov In this mode, the instrument is set to detect only a few characteristic ions for the target analyte, which increases sensitivity and reduces interference from matrix background. nih.gov For even higher selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be used. This technique involves selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion, which provides a very high degree of certainty in both identification and quantification. cedre.frnih.gov

The combination of high-resolution chromatography with sensitive and selective mass spectrometric detection allows for the reliable measurement of this compound at trace levels in a wide range of environmental samples. nih.govnih.gov

Environmental Fate and Transport Processes (Chemical Aspects) of this compound

The environmental persistence and distribution of this compound, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, are governed by a series of complex chemical and physical processes. These processes dictate the compound's residence time in various environmental compartments, its potential for long-range transport, and its ultimate fate. This section explores the key chemical aspects influencing the environmental behavior of this compound, focusing on photochemical oxidation and its volatilization and sorption characteristics.

Photochemical Oxidation in the Environment

PAHs are known to absorb ultraviolet (UV) radiation, which can lead to their photo-oxidation. The presence of alkyl substituents, such as the two methyl groups in this compound, can influence the rate and products of these reactions. The atmospheric half-life of PAHs due to photochemical oxidation is a critical parameter for assessing their long-range transport potential. For instance, the estimated atmospheric half-life of 6-nitrochrysene (B1204248), a derivative of chrysene, is approximately 2.6 days. nih.gov This suggests that dimethylated chrysenes are likely to be removed from the atmosphere over a period of days.

The process of photo-oxidation can be influenced by various environmental factors, including the intensity of solar radiation, the presence of other atmospheric constituents like hydroxyl radicals (•OH) and ozone (O₃), and the medium in which the PAH is present (e.g., adsorbed to particulate matter or dissolved in water).

Table 1: Estimated Atmospheric Half-Life of a Related Chrysene Derivative

| Compound | Estimated Atmospheric Half-Life | Reference |

|---|

Note: This data is for a related compound and is provided for illustrative purposes due to the lack of specific data for this compound.

Volatilization and Sorption Characteristics

The distribution of this compound in the environment is significantly influenced by its tendency to volatilize from surfaces and to sorb to solid matrices such as soil, sediment, and atmospheric particulate matter. These characteristics are primarily governed by the compound's vapor pressure, Henry's Law constant, and its octanol-water partition coefficient (Kow), which is related to the soil sorption coefficient (Koc).

Volatilization:

Volatilization is the process by which a chemical transforms from a solid or liquid state to a gaseous state. The vapor pressure of a compound is a key indicator of its volatility. While the specific vapor pressure for this compound is not available, data for the parent compound, chrysene, can offer a point of reference. Chrysene has a very low vapor pressure, in the range of 6.23 x 10⁻⁹ to 6.3 x 10⁻⁷ mm Hg at 25°C, indicating a low tendency to volatilize under ambient conditions. nih.gov The addition of methyl groups to the chrysene structure may slightly alter the vapor pressure, but it is expected to remain in a low volatility range.

The Henry's Law constant provides a measure of the partitioning of a chemical between air and water. A low Henry's Law constant suggests that a compound is less likely to volatilize from water. For chrysene, the Henry's Law constant is estimated to be 5.23 x 10⁻⁶ atm-m³/mol at 25°C. nih.gov This low value indicates that chrysene, and likely this compound, will not readily volatilize from moist soil or water surfaces.

Sorption:

Sorption to organic matter in soil and sediment is a dominant process for hydrophobic compounds like PAHs. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to sorb to soil or sediment. High Koc values indicate strong sorption and low mobility in the environment. For chrysene, log Koc values are reported to be in the range of 6.11 to 7.34, indicating that it is expected to be immobile in soil. nih.gov An estimated Koc value for 6-nitrochrysene is 2.9 x 10⁵, which also suggests immobility in soil. nih.gov Given its structural similarity, this compound is also expected to have a high Koc value and exhibit strong sorption to soil and sediment, limiting its potential to leach into groundwater.

Table 2: Physicochemical Properties of Chrysene and a Related Derivative Relevant to Volatilization and Sorption

| Property | Chrysene | 6-Nitrochrysene | Reference |

|---|---|---|---|

| Vapor Pressure | 6.23 x 10⁻⁹ - 6.3 x 10⁻⁷ mm Hg at 25°C | Not available | nih.gov |

| Henry's Law Constant | 5.23 x 10⁻⁶ atm-m³/mol at 25°C | 1.5 x 10⁻⁸ atm-m³/mol (estimated) | nih.govnih.gov |

| Log Koc | 6.11 - 7.34 | ~5.46 (estimated from Koc) | nih.govnih.gov |

Note: This data is for the parent compound chrysene and a related derivative. It is intended to provide an estimate of the expected range of values for this compound, for which specific experimental data is not available.

Future Research Directions and Unexplored Avenues for 1,8 Dimethylchrysene Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex PAHs like 1,8-dimethylchrysene has traditionally relied on methods that can be lengthy and may not align with the principles of green chemistry. researchgate.net Consequently, a primary focus of future research will be the development of more efficient and environmentally benign synthetic pathways.

Modern synthetic organic chemistry offers a toolbox of powerful reactions that could be adapted for the construction of the chrysene (B1668918) core. researchgate.net Strategies such as metal-catalyzed cross-coupling reactions, C-H activation, and novel cyclization cascades hold promise for creating the this compound framework in fewer steps and with higher yields. researchgate.net For instance, leveraging a one-pot synthesis approach, similar to those developed for other chrysene derivatives, could significantly streamline the production of this compound. acs.org

Furthermore, the principles of green chemistry are increasingly guiding synthetic design. mdpi.comtubitak.gov.tr This includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste generation. researchgate.net Mechanochemistry, which utilizes mechanical force to drive chemical reactions, presents a compelling solvent-free alternative to traditional solution-phase synthesis. researchgate.net Exploring these greener methodologies will be crucial for the sustainable production of this compound and its derivatives. mdpi.comnih.gov

Table 1: Comparison of Synthetic Methodologies for PAHs

| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |

| Classical Cyclization | Well-established procedures. | Often requires harsh conditions and multiple steps. | Provides a baseline for comparison with newer methods. |

| Metal-Catalyzed Cross-Coupling | High efficiency and selectivity. researchgate.net | Can involve expensive catalysts and ligands. | Highly promising for building the chrysene core and introducing functional groups. |

| C-H Activation | Atom-economical and allows for direct functionalization. | Can suffer from regioselectivity challenges. | A key area for future development to simplify synthetic routes. |

| Mechanochemistry | Solvent-free, reduced waste, and potentially faster reaction times. researchgate.net | Scalability can be a challenge. | An emerging sustainable approach that warrants investigation. researchgate.net |

| Photochemical Cyclization | Can provide access to complex structures under mild conditions. researchgate.net | May require specialized equipment. | Offers a unique pathway to the chrysene skeleton. |

Exploration of Novel Functionalization Strategies

The properties of the this compound core can be finely tuned by introducing various functional groups. Future research will undoubtedly focus on exploring novel functionalization strategies to create a diverse library of derivatives with unique characteristics. Orthogonal functionalization, where different positions on the chrysene ring can be selectively modified, is a particularly powerful approach. rsc.org This allows for the synthesis of "A2B2" type tetrasubstituted chrysenes, where different substituents are installed at specific positions, leading to materials with tailored electronic properties. rsc.org

Techniques such as regioselective C-H borylation followed by cross-coupling reactions have already proven effective for other chrysene systems and could be readily applied to this compound. rsc.org This would enable the introduction of a wide range of aryl, heteroaryl, and other functional moieties. The introduction of electron-donating and electron-withdrawing groups can significantly impact the HOMO/LUMO energy levels and the resulting band gap of the molecule, which is crucial for applications in organic electronics. rsc.org

Advanced Computational Modeling for Precise Property Prediction

In parallel with synthetic efforts, advanced computational modeling will play an increasingly vital role in guiding the design and predicting the properties of new this compound derivatives. mit.edu Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the geometric and electronic structures of these molecules. researchgate.net

These computational methods can be used to predict key parameters like frontier molecular orbital energies (HOMO and LUMO), ionization potentials, electron affinities, and absorption spectra. researchgate.net This predictive power allows researchers to screen potential target molecules in silico before embarking on time-consuming and resource-intensive synthetic work. mit.edu By establishing quantitative structure-property relationships (QSPR), it becomes possible to rationally design this compound derivatives with specific, desired characteristics. researchgate.net For example, computational models can help identify substituents that will lead to a smaller band gap, which is desirable for applications in organic semiconductors. rsc.org

Table 2: Computationally Predicted Properties of Substituted Chrysenes

| Substituent at C2/C8 | Substituent at C4/C10 | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on Band Gap |

| Electron-donating | None | Increased | Increased | Reduced |

| Electron-withdrawing | None | Lowered | Lowered | Slightly Reduced |

| None | Phenyl | Increased | Increased | Slightly Reduced |

| Electron-donating | Electron-withdrawing | Significantly Increased | Slightly Reduced | Significantly Reduced |

| Note: This table represents general trends observed in substituted chrysene systems and would need to be specifically calculated for this compound derivatives. rsc.org |

Integration into Emerging Materials Science Applications

The ultimate goal of exploring the chemistry of this compound is to integrate it and its derivatives into advanced materials with novel functionalities. The planar, aromatic structure of the chrysene core makes it an excellent candidate for applications in organic electronics. rsc.org

Potential applications that warrant further investigation include:

Organic Light-Emitting Diodes (OLEDs): Functionalized this compound derivatives with tunable emission colors could serve as efficient emitters or host materials in OLED devices.

Organic Field-Effect Transistors (OFETs): The ability to form ordered solid-state packing, a characteristic of many PAHs, is crucial for efficient charge transport in OFETs. rsc.org Tailoring the substituents on the this compound core can influence these packing arrangements. rsc.org

Organic Photovoltaics (OPVs): As either donor or acceptor materials, this compound derivatives with appropriate energy levels could contribute to the development of more efficient solar cells.

Sensors: The photophysical properties of this compound derivatives may be sensitive to the presence of specific analytes, opening up possibilities for their use in chemical sensors.

The exploration of these applications will require a multidisciplinary approach, combining the expertise of synthetic chemists, materials scientists, and physicists to fully realize the potential of this fascinating class of molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.